N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 3128-29-8
VCID: VC1693450
InChI: InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10)
SMILES: CNC(=O)C1=CNC=CC1=O
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

CAS No.: 3128-29-8

Cat. No.: VC1693450

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide - 3128-29-8

Specification

CAS No. 3128-29-8
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name N-methyl-4-oxo-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10)
Standard InChI Key BYSMVNPWERSAPZ-UHFFFAOYSA-N
SMILES CNC(=O)C1=CNC=CC1=O
Canonical SMILES CNC(=O)C1=CNC=CC1=O

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide belongs to the class of organic compounds known as nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . The compound features a pyridine ring with a methyl group at position 1, a carbonyl (oxo) group at position 4, and a carboxamide group at position 3 . This structural arrangement gives the compound its distinctive chemical properties and biological activities.

The compound is known by several names in scientific literature, including N1-Methyl-4-pyridone-3-carboxamide, 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, and 1-methyl-4-oxopyridine-3-carboxamide . Its recognition under multiple nomenclatures reflects its importance across various biochemical research fields.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide:

ParameterValue
CAS Registry Number769-49-3
Molecular FormulaC₇H₈N₂O₂
Average Molecular Weight152.1506 g/mol
Monoisotopic Molecular Weight152.05857751 g/mol
IUPAC Name1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Traditional Name1-methyl-4-oxopyridine-3-carboxamide
InChI KeyKTLRWTOPTKGYQY-UHFFFAOYSA-N
SMILES NotationCN1C=CC(=O)C(=C1)C(N)=O

Physical and Chemical Properties

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide exhibits distinct physical and chemical properties that influence its behavior in biological systems:

PropertyValueReference
Physical StateSolid
Boiling Point350.6°C at 760 mmHg
Flash Point165.8°C
Density1.3 g/cm³
Acid-Base PropertiesExtremely weak basic (essentially neutral)
Water SolubilityPossibly soluble

The compound's relatively high boiling point and solid physical state at room temperature are consistent with its heterocyclic aromatic structure and the presence of hydrogen bonding capabilities through the carboxamide group.

Biochemistry and Metabolic Pathways

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide plays an important role in human metabolism, particularly in the context of nicotinamide-adenine dinucleotide (NAD) degradation . Understanding its biochemical pathways provides insights into its physiological significance and potential implications in disease states.

Biosynthesis

The biosynthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide occurs through the oxidation of 1-methylnicotinamide, a reaction catalyzed by the enzyme aldehyde oxidase . This enzymatic conversion represents a key step in the metabolic processing of nicotinamide compounds in the body:

1-methylnicotinamide + O₂ → N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide + H₂O

This process is part of the body's normal metabolism of nicotinamide, which itself is derived from dietary sources of vitamin B3 (niacin) .

Metabolic Pathways

The compound is primarily involved in nicotinate and nicotinamide metabolism . This metabolic pathway is critical for the generation and recycling of NAD, an essential coenzyme involved in numerous redox reactions within cells.

As one of the end products of NAD degradation, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide represents a terminal point in this metabolic pathway . Its levels can therefore serve as an indicator of the rate of NAD turnover in the body, which has implications for various physiological and pathological processes.

Detection in Biological Systems

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been detected in various biological samples, including human serum and urine . Its presence has also been reported in plant sources, including genetically engineered and conventional rice lines, suggesting its occurrence in plant metabolism as well.

The compound has been identified as a metabolite of coffee pyridines , indicating that dietary sources may contribute to its presence in human biological fluids.

Biological Significance and Toxicology

The biological significance of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide extends beyond its role in normal metabolism, particularly in the context of renal disease and its classification as a uremic toxin.

Uremic Toxicity Profile

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is classified as a uremic toxin . Uremic toxins are compounds that accumulate in the blood of patients with kidney dysfunction and contribute to uremic syndrome, a complex set of symptoms and biochemical abnormalities associated with kidney failure.

According to the European Uremic Toxin Working Group, uremic toxins can be subdivided into three major groups based on their chemical and physical characteristics :

  • Small, water-soluble, non-protein-bound compounds (e.g., urea)

  • Small, lipid-soluble and/or protein-bound compounds (e.g., phenols)

  • Larger "middle-molecules" (e.g., beta2-microglobulin)

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide falls into the category of small, water-soluble uremic toxins . Its concentration in serum is significantly elevated in patients with non-dialyzed chronic renal failure (CRF) compared to healthy controls , suggesting its potential role in the pathophysiology of kidney disease.

Pathophysiological Implications

Chronic exposure to uremic toxins like N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can lead to a number of conditions :

  • Renal damage

  • Chronic kidney disease

  • Cardiovascular disease

The accumulation of this compound in blood may contribute to uremic syndrome through interference with various cellular processes . Emerging research suggests that it may inhibit mitochondrial ATP production and glycolysis, potentially disrupting cellular energy metabolism .

Structural Chemistry and Comparative Analysis

The structural features of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide contribute significantly to its chemical reactivity and biological properties.

Structural Analysis

The compound consists of a pyridine ring with specific substitutions:

  • A methyl group at the nitrogen (position 1)

  • A carbonyl (oxo) group at position 4

  • A carboxamide group at position 3

This arrangement results in a nearly planar conformation, similar to related compounds like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . The planarity enhances the stability of the molecular structure through resonance stabilization.

Hydrogen Bonding Capabilities

The presence of the carboxamide group confers hydrogen bonding capabilities, which influences the compound's interactions with biological targets. Related compounds have been shown to form hydrogen bonding networks in their crystal structures, with the NH group participating in bifurcated hydrogen bonds with carbonyl oxygen atoms .

These hydrogen bonding interactions are likely important for the biological activity of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, potentially mediating its binding to enzymes or receptors in vivo.

Comparison with Related Compounds

Several structurally related compounds share chemical and biological properties with N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide:

CompoundStructural DifferenceShared Properties
4-Oxo-1,4-dihydropyridine-3-carboxylic acidCarboxylic acid instead of carboxamideSimilar pyridone scaffold, planarity
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylateEthyl ester instead of carboxamideSimilar hydrogen bonding patterns, biological activities
4-Oxo-1,4-dihydropyridine-3-carboxamideNo methyl group at N1Similar scaffold, different water solubility

The comparison of these related structures provides valuable insights into structure-activity relationships and helps guide the development of derivatives with enhanced biological properties.

Future Research Directions

Research on N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide continues to evolve, with several promising avenues for future investigation:

  • Mechanism of toxicity: Further studies are needed to elucidate the precise mechanisms by which this compound contributes to uremic syndrome in chronic kidney disease patients.

  • Structure-activity relationships: The development and testing of structural analogs could lead to compounds with modified biological activities, potentially including therapeutic applications.

  • Biomarker validation: The utility of this compound as a biomarker for kidney dysfunction and peroxisome proliferation requires additional validation in diverse patient populations and experimental models.

  • Therapeutic interventions: Research into methods for reducing the accumulation or toxicity of this compound could lead to novel approaches for managing uremic syndrome in kidney disease.

  • Analytical methods: Continued refinement of analytical techniques for the detection and quantification of this compound in biological samples will enhance its utility in research and clinical settings.

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